Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate
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Overview
Description
Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate is an organic compound with a complex structure that includes a bromomethyl group, a propan-2-ylphenyl group, and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl and benzoate groups.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethynyl group can participate in π-π interactions with aromatic residues, influencing molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(bromomethyl)benzoate: Similar structure but lacks the ethynyl and propan-2-ylphenyl groups.
Methyl 4-(bromomethyl)benzoate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl 4-(benzyloxy)benzoate: Contains a benzyloxy group instead of a bromomethyl group
Uniqueness
Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H21BrO2 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate |
InChI |
InChI=1S/C21H21BrO2/c1-4-24-21(23)18-10-7-16(8-11-18)5-6-17-9-12-19(14-22)20(13-17)15(2)3/h7-13,15H,4,14H2,1-3H3 |
InChI Key |
QPRFEHUQNWLZEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)CBr)C(C)C |
Origin of Product |
United States |
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